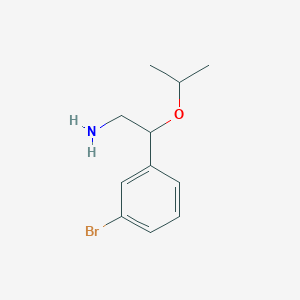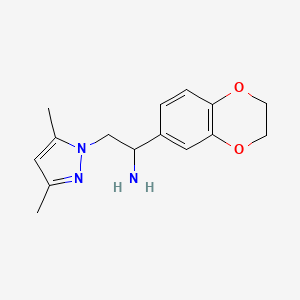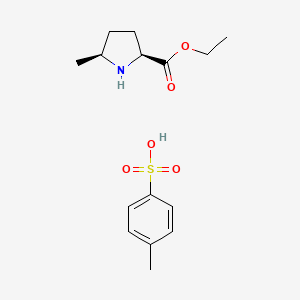
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate is a chemical compound with a complex structure, often used in various scientific research applications. This compound is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate typically involves the reaction of 5-methylpyrrolidine-2-carboxylate with ethyl groups under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is then treated with 4-methylbenzenesulfonyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the sulfonate group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate 4-methylbenzenesulfonate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials .
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The pyrrolidine ring structure is crucial for binding to enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-(2S,5S)-5-methylpyrrolidin-2-carboxylat
- 4-Methylbenzolsulfonatderivate
- Tertiärbutyl-Ester
Einzigartigkeit
Ethyl-(2S,5S)-5-methylpyrrolidin-2-carboxylat 4-Methylbenzolsulfonat ist aufgrund seiner spezifischen Stereochemie und Kombination funktioneller Gruppen einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen eine eindeutige Reaktivität und Anwendungspotenzial bieten .
Eigenschaften
Molekularformel |
C15H23NO5S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-3-11-8(10)7-5-4-6(2)9-7;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,9H,3-5H2,1-2H3;2-5H,1H3,(H,8,9,10)/t6-,7-;/m0./s1 |
InChI-Schlüssel |
CQYLCONZXQCCKJ-LEUCUCNGSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CCOC(=O)C1CCC(N1)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


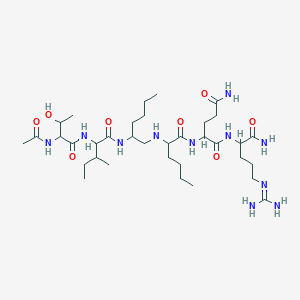
![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
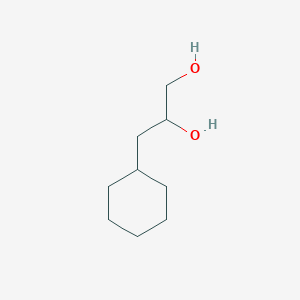


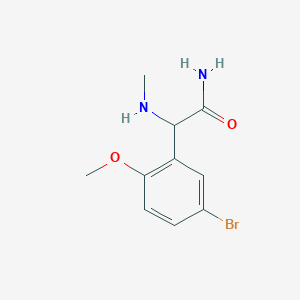
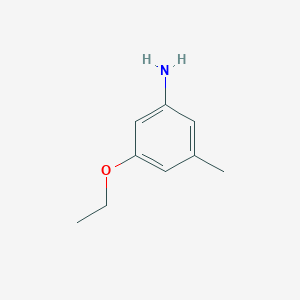
![2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B12112474.png)
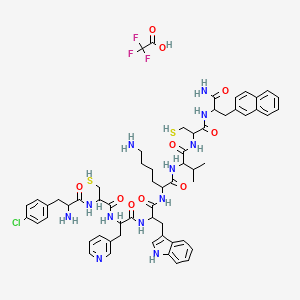
![2-[4-(propan-2-yl)phenoxy]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12112479.png)
